4,4-Dimethyl-5-oxohexanenitrile

概要

説明

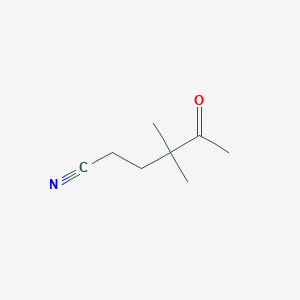

4,4-Dimethyl-5-oxohexanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylpentanenitrile with an oxidizing agent to introduce the ketone functionality. Another method includes the use of a Grignard reagent, where 4,4-dimethylpentanenitrile reacts with a suitable organomagnesium compound followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反応の分析

Types of Reactions

4,4-Dimethyl-5-oxohexanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2) or the ketone group to an alcohol (-OH).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

科学的研究の応用

4,4-Dimethyl-5-oxohexanenitrile is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitrile and ketone groups.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: As a precursor in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4,4-Dimethyl-5-oxohexanenitrile involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic attack, leading to the formation of imines or amines. The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives. These reactions are facilitated by the presence of specific catalysts or reaction conditions .

類似化合物との比較

Similar Compounds

4,4-Dimethylpentanenitrile: Lacks the ketone functionality, making it less reactive in certain chemical reactions.

5-Oxohexanenitrile: Similar structure but without the dimethyl substitution, affecting its steric and electronic properties.

4-Methyl-5-oxohexanenitrile: Contains only one methyl group, leading to different reactivity and physical properties.

Uniqueness

4,4-Dimethyl-5-oxohexanenitrile is unique due to the presence of both nitrile and ketone groups, which provide a versatile platform for various chemical transformations. The dimethyl substitution also influences its reactivity and stability, making it a valuable compound in synthetic chemistry .

生物活性

4,4-Dimethyl-5-oxohexanenitrile is a nitrile compound with potential biological activity that has garnered interest in pharmacological research. This article synthesizes available data on its biological properties, including cytotoxicity, antimicrobial effects, and other relevant activities.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₃N

- Molecular Weight : 139.20 g/mol

- CAS Number : 79137-95-4

The structure of this compound features a nitrile group (-C≡N) attached to a carbon chain with a ketone functional group. This configuration is significant for its reactivity and potential interactions with biological systems.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were determined using MTT assays. Although specific IC50 values for this compound were not provided in the search results, related compounds in the same class exhibited IC50 values ranging from 312.1 μg/ml to 393.7 μg/ml against liver cancer cells (HepG2) .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. While specific data on this compound is limited, similar compounds have demonstrated:

- Antifungal Activity : Compounds with structural similarities have shown effectiveness against fungal pathogens.

- Antibacterial Activity : Some derivatives have been noted for their ability to inhibit bacterial growth.

In Silico Studies

In silico models have been utilized to predict the drug-likeness and pharmacokinetic properties of this compound:

| Property | Value |

|---|---|

| Log P (lipophilicity) | Not specified |

| Solubility | Poorly soluble |

| Gastrointestinal Absorption | High |

These parameters suggest that while the compound may be poorly soluble, it has favorable gastrointestinal absorption characteristics, indicating potential for oral bioavailability .

Study on Related Compounds

A study focused on compounds structurally related to this compound highlighted their biological activities:

- Cytotoxicity against HepG2 Cells : Several compounds were tested for their cytotoxic effects on liver cancer cells, providing insights into their potential as anticancer agents.

- Antimicrobial Efficacy : Related compounds exhibited significant antimicrobial activity against both bacterial and fungal strains.

Future Research Directions

Further research is warranted to elucidate the specific mechanisms of action of this compound. Potential areas of investigation include:

- Detailed in vitro and in vivo studies to confirm cytotoxicity and antimicrobial efficacy.

- Exploration of structure-activity relationships to optimize its pharmacological profile.

特性

IUPAC Name |

4,4-dimethyl-5-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXLKUQCCMUXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。